2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Description
This compound is an acetamide derivative featuring a 4-chlorophenyl group and a piperidinyl moiety substituted with a 1,2,5-thiadiazole ring. The chlorophenyl group may improve lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEDRZSRMSSFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with a chlorinated compound under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Coupling Reactions: The final step involves coupling the 4-chlorophenyl group with the thiadiazole-piperidine intermediate using acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with thiadiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide have demonstrated efficacy in decreasing the viability of leukemia, breast, ovarian, prostate cancer, and melanoma cells .
Case Study:
A study highlighted the effectiveness of a related compound in reducing tumor growth in xenograft models of breast cancer. The compound induced apoptosis in cancer cells while showing minimal toxicity to normal cells .
2. Neuropharmacology
The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds containing piperidine and thiadiazole moieties have been investigated for their neuroprotective properties and ability to modulate neurotransmitter systems. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study:
Research has indicated that certain thiadiazole derivatives can enhance cognitive function in animal models by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for developing treatments aimed at improving memory and cognitive deficits associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole-containing compounds is essential for optimizing their biological activity. The presence of the 4-chlorophenyl group has been linked to improved binding affinity and selectivity towards specific biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances lipophilicity and receptor binding |
| Thiadiazole Ring | Contributes to anticancer activity via apoptosis induction |
| Piperidine Moiety | Modulates neurotransmitter systems |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that form the thiadiazole ring and subsequent modifications to introduce the piperidine and acetamide groups.
Synthetic Pathway:
- Formation of the thiadiazole ring through cyclization reactions.
- Coupling with piperidine derivatives.
- Acetylation to yield the final acetamide product.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
a) Pyrazole and Thiazole Derivatives
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Features: Pyrazole ring with chloro and cyano substituents. Biological Relevance: Key intermediate in synthesizing Fipronil derivatives, which are insecticides targeting GABA receptors. Comparison: Replacing the thiadiazole in the target compound with a pyrazole shifts activity toward insecticidal rather than therapeutic applications.
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Features: Thiazole ring with dichlorophenyl group. Comparison: The thiazole ring may offer different hydrogen-bonding interactions compared to the thiadiazole in the target compound .
b) Piperidine/Piperazine-Based Acetamides
- 2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide (): Structural Features: Piperazine core with chlorophenyl and benzylsulfanyl groups. Biological Relevance: Not explicitly stated, but sulfanyl groups may enhance bioavailability. Comparison: The piperazine scaffold and multiple halogenated substituents increase molecular complexity compared to the target compound’s simpler piperidinyl-thiadiazole system .
- N-(4-chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide (): Structural Features: Piperidine substituted with isopropyl and chlorophenyl groups. Biological Relevance: Unspecified, but the isopropyl group may influence pharmacokinetics.
Crystallographic and Conformational Analysis
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
- Key Findings: The amide group forms R₂²(10) dimers via N–H⋯O hydrogen bonds. Dihedral angles between aromatic rings range from 48° to 80°, indicating significant steric repulsion.
- Comparison: The target compound’s thiadiazole-piperidine linkage may impose distinct conformational restraints, affecting receptor docking .
Biological Activity
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through the reaction of 4-chlorobenzyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidine in the presence of a base like potassium carbonate. The reaction typically occurs in solvents such as dimethylformamide (DMF) under elevated temperatures to facilitate nucleophilic substitution.
- Molecular Formula : C14H16ClN3OS
- Molecular Weight : 303.81 g/mol
- CAS Number : 2549010-33-3
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures were evaluated for their in vitro antimicrobial activity using the tube dilution technique. Notably, some derivatives demonstrated comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Compound 3 | Significant against E. coli | |
| Compound 5 | Comparable to ciprofloxacin | |
| Compound 7 | Moderate against Bacillus subtilis |
Anticancer Activity
The anticancer potential of the compound has been explored through various assays, including the MTT assay. Certain derivatives showed promising results against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .
| Compound | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 | A549 (lung cancer) | 12.5 | |
| Compound 8 | HeLa (cervical cancer) | 15.0 |
The biological activity of this compound is thought to involve its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, studies suggest that it may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation .
Case Studies and Research Findings
A variety of studies have been conducted to elucidate the pharmacological potential of this compound:
- Antiviral Activity : Some derivatives exhibited antiviral properties against Tobacco Mosaic Virus (TMV), with inhibition rates comparable to commercial antiviral agents .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative disorders .
- Bovine Serum Albumin (BSA) Binding : Binding studies indicated strong interactions with BSA, suggesting good bioavailability and transport characteristics within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
